molecular formula C21H19ClN2O4S B7688362 N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B7688362
M. Wt: 430.9 g/mol
InChI Key: XOVAPPKTIPGGIZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a phenoxyacetamide moiety, and a sulfamoyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenylamine: This can be achieved by the reduction of 2-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 2-chlorophenyl isocyanate: This intermediate can be synthesized by reacting 2-chlorophenylamine with phosgene under controlled conditions.

    Synthesis of 4-[(3-methylphenyl)sulfamoyl]phenol: This involves the sulfonation of 3-methylphenylamine followed by coupling with phenol.

    Coupling Reaction: The final step involves the reaction of 2-chlorophenyl isocyanate with 4-[(3-methylphenyl)sulfamoyl]phenol in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Disruption of Cellular Functions: Affecting cellular functions such as protein synthesis, cell division, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide: Similar structure but with a different position of the methyl group.

    N-(2-bromophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-chlorophenyl)-2-[4-[(3-ethylphenyl)sulfamoyl]phenoxy]acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorophenyl group, sulfamoyl group, and phenoxyacetamide moiety contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-15-5-4-6-16(13-15)24-29(26,27)18-11-9-17(10-12-18)28-14-21(25)23-20-8-3-2-7-19(20)22/h2-13,24H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVAPPKTIPGGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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